molecular formula C6H14NO3PS B2953605 DIETHOXYPHOSPHINYL THIOAMIDE CAS No. 77679-10-8

DIETHOXYPHOSPHINYL THIOAMIDE

Cat. No.: B2953605
CAS No.: 77679-10-8
M. Wt: 211.22
InChI Key: YTPHFFRQTRUHMW-UHFFFAOYSA-N
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Description

DIETHOXYPHOSPHINYL THIOAMIDE is a chemical compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This substitution imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHOXYPHOSPHINYL THIOAMIDE typically involves the use of sulfuration agents. One common method is the reaction of diethyl phosphite with thioamide precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

DIETHOXYPHOSPHINYL THIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioamides. These products have diverse applications in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of DIETHOXYPHOSPHINYL THIOAMIDE involves its interaction with specific molecular targets. In biological systems, it inhibits the enzyme thyroid peroxidase, reducing the synthesis of thyroid hormones. This inhibition occurs through the formation of a covalent bond with the enzyme’s active site, blocking its activity . Additionally, the compound can interact with other proteins and enzymes, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHOXYPHOSPHINYL THIOAMIDE is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form stable complexes with metals and its use as a versatile building block in organic synthesis set it apart from other thioamides .

Properties

IUPAC Name

2-diethoxyphosphorylethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO3PS/c1-3-9-11(8,10-4-2)5-6(7)12/h3-5H2,1-2H3,(H2,7,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPHFFRQTRUHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=S)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77679-10-8
Record name Diethyl (2-amino-2-thioxoethyl)-phosphonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 250-mL round-bottom flask equipped with a dry-ice condenser and drying tube filled with potassium hydroxide pellets, was charged with 50.0 g (0.2822 mol) of diethyl cyanomethyl phosphonate (Aldrich Lot HY0151136Y), 79.0 mL (0.5668 mol) of triethylamine and 53.0 mL (0.6553 mol) of pyridine. To the resulting solution was added 3.3 g (0.390 mol) of hydrogen sulfide via submerged tube. The reaction flask was stoppered and stirred overnight (small samples were withdrawn, evaporated at 55° C. and 10 torr, redissolved in CDCl3 and checked by NMR spectroscopy for completion of reaction). After about 16 hours, the reaction mixture was evaporated at 55° C. and 10 torr, the crystalline residue was taken up in 200 mL of dichloromethane and the resulting solution was washed with 200 mL of a 1:1 water-saturated sodium chloride solution. The aqueous phase was reextracted with 100 mL of dichloromethane. 50 mL of 1:1 water-saturated sodium chloride solution was used to wash the first extract and then the second. The extracts were combined, dried over sodium sulfate, and evaporated to yield 50.46 g of (2-amino-2-thioxoethyl)phosphonic acid diethyl ester as an off-white, crystalline material after drying at 45° C. and 10 tort, 85% yield.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

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